![molecular formula C24H28Cl2N2O B1486066 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride CAS No. 2205384-47-8](/img/structure/B1486066.png)
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
Overview
Description
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines a pyrrolidine ring with benzyl and benzyloxyphenyl groups, offering a rich landscape for chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride typically involves multiple steps, beginning with the formation of the pyrrolidine ring This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde are used
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by utilizing high-pressure reactors and automated sequential addition of reagents to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to facilitate the desired chemical transformations while minimizing by-product formation.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce benzyl or benzyloxy groups under specific conditions.
Substitution: : Electrophilic aromatic substitution can occur on the benzene rings.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Employs hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: : Uses bromine (Br₂) or other halogenating agents in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include substituted aromatic compounds, reduced benzyl derivatives, and N-oxide variants, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor ligands, offering insights into biochemical pathways and interactions.
Medicine: In medicine, it has been investigated for its potential pharmacological properties, including neuroactivity, anti-inflammatory effects, and its role as a precursor for drug development.
Industry: In industry, its structural components can be used in the production of advanced materials, such as polymers and resins, which benefit from its rigidity and stability.
Mechanism of Action
The mechanism by which 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride exerts its effects often involves interaction with specific molecular targets such as receptors or enzymes. The benzyl and benzyloxyphenyl groups may enhance binding affinity to these targets, leading to modulation of their activity. Pathways involved can include signal transduction mechanisms where the compound acts as an agonist or antagonist, influencing biological responses.
Comparison with Similar Compounds
Comparing 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride with similar compounds highlights its unique features:
1-Benzylpiperazine: : Shares the benzyl group but lacks the benzyloxyphenyl and pyrrolidine structure, which alters its chemical and biological properties.
4-Benzylpyrrolidine: : Contains the pyrrolidine core but without the additional phenyl substitution, resulting in different reactivity and applications.
N-Benzylphenethylamine: : Similar benzyl-phenyl linkage but within a different structural context, leading to distinct pharmacological effects.
Conclusion
This compound is a versatile compound with applications ranging from chemical synthesis to biomedical research. Its unique structure offers a rich playground for exploring various chemical reactions, and its potential in scientific research continues to unfold.
So, anything else on your mind about this compound? Or shall we delve into another topic?
Properties
IUPAC Name |
1-benzyl-4-(3-phenylmethoxyphenyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O.2ClH/c25-24-17-26(15-19-8-3-1-4-9-19)16-23(24)21-12-7-13-22(14-21)27-18-20-10-5-2-6-11-20;;/h1-14,23-24H,15-18,25H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHCGJSBHGCJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1485984.png)
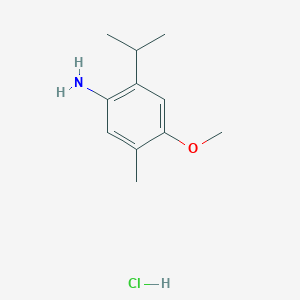
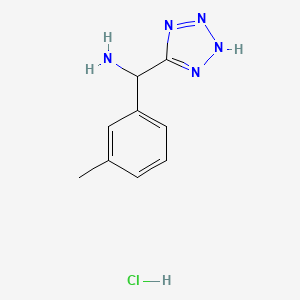
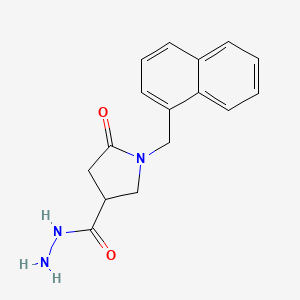
![6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B1485989.png)
![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
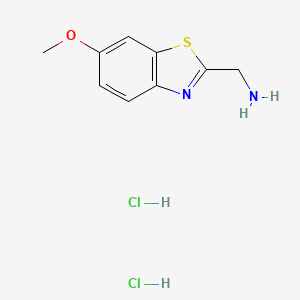
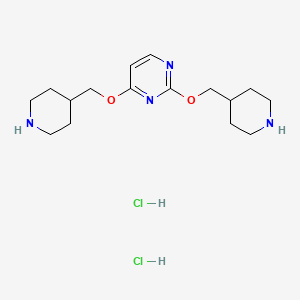
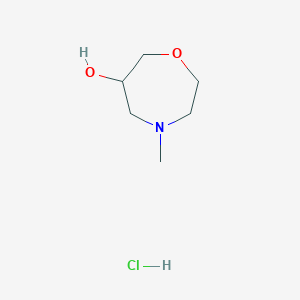
![Methyl 2-[(2-amino-2-methylpropanoyl)amino]acetate hydrochloride](/img/structure/B1485999.png)
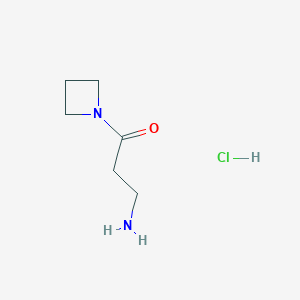
![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)
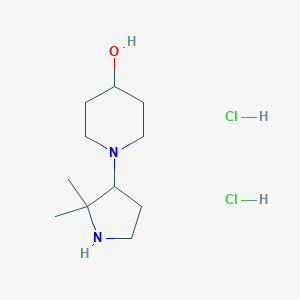
![7-Tetrahydro-2H-pyran-4-yl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1486006.png)
